2-[4-(Tert-butyl)phenoxy]aniline
Description
Significance and Research Context in Contemporary Organic Chemistry
The significance of 2-[4-(tert-butyl)phenoxy]aniline in modern organic chemistry stems from its versatile nature as a building block and intermediate in the synthesis of more complex molecules. The presence of the bulky tert-butyl group can induce steric hindrance, which can influence the selectivity and outcome of chemical reactions. This steric effect is a crucial tool in directing the formation of specific isomers in synthetic pathways.
Furthermore, the phenoxy aniline (B41778) core is a common motif in a variety of biologically active compounds and functional materials. Phenoxy anilines, in general, are recognized as versatile intermediates for the synthesis of numerous pharmaceutical drugs. researchgate.net The specific substitution pattern of this compound, with the amino group in the ortho position to the ether linkage, offers unique possibilities for intramolecular interactions and cyclization reactions, leading to the formation of heterocyclic compounds.
The tert-butyl group also imparts specific physical properties to the molecule. Its hydrophobic nature can enhance the solubility of the compound in non-polar organic solvents and can be a key feature in the design of molecules intended to interact with biological membranes or other lipophilic environments. nih.gov This strategic incorporation of a tert-butyl group is a common practice in medicinal chemistry to modulate the pharmacokinetic and pharmacodynamic properties of drug candidates. nih.gov
Overview of Scholarly Contributions to the Compound's Chemical Landscape
Scholarly research on this compound and related structures has primarily focused on their synthesis and utility as intermediates in organic synthesis. While specific studies solely dedicated to this compound are not extensively detailed in the public domain, the broader class of phenoxy anilines has been the subject of considerable investigation.
For instance, the synthesis of related phenoxy aniline derivatives has been explored in the context of creating novel bioactive molecules. Research into compounds with similar structural motifs, such as 4-[4-(tert-butyl)phenoxy]aniline hydrochloride, highlights their application as reagents in various chemical syntheses, including substitution reactions to create complex organic molecules. These compounds are also investigated for their potential in developing new materials and polymers due to their stability and reactivity.
The general class of phenoxy anilines serves as a precursor for a wide array of compounds with diverse applications. For example, they are key intermediates in the synthesis of certain pharmaceuticals. researchgate.net The synthetic utility of related structures, like 4-(4-(sec-butyl)phenoxy)-2-(trifluoromethyl)aniline, in cross-coupling reactions for producing pharmaceutical intermediates underscores the importance of the phenoxy aniline scaffold.
While direct and extensive research on this compound is not widely published, the established significance of its core structural components in various chemical and pharmaceutical applications suggests its potential as a valuable, yet perhaps under-explored, building block in advanced chemical research. The principles governing the reactivity and utility of its constituent parts provide a strong foundation for its potential applications.
Structure
3D Structure
Properties
IUPAC Name |
2-(4-tert-butylphenoxy)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO/c1-16(2,3)12-8-10-13(11-9-12)18-15-7-5-4-6-14(15)17/h4-11H,17H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGZXSSOPRWYUMO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OC2=CC=CC=C2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60649858 | |
| Record name | 2-(4-tert-Butylphenoxy)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60649858 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3169-73-1 | |
| Record name | 2-(4-tert-Butylphenoxy)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60649858 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Precursor Chemistry
Strategic Approaches to the Synthesis of 2-[4-(Tert-butyl)phenoxy]aniline
The primary strategies for constructing the this compound scaffold involve well-established organic reactions that are tailored for C-O or C-N bond formation.
Modern organic synthesis heavily relies on transition metal catalysts to facilitate the formation of carbon-heteroatom bonds. For the synthesis of diaryl ethers and amines like this compound, palladium- and copper-catalyzed reactions are the most prominent.
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for forming carbon-nitrogen bonds. While typically used for C-N bond formation, the related Buchwald-Hartwig diaryl ether synthesis is directly applicable for creating the C-O linkage in the target molecule. This can be accomplished by coupling an aniline (B41778) derivative with an aryl halide or by coupling an amine with an aryl halide that already contains the ether linkage.
A general approach involves the reaction of an aryl halide with an amine in the presence of a palladium catalyst and a strong base. organic-synthesis.com The catalyst system usually consists of a palladium precursor, such as Pd(OAc)₂ or Pd₂(dba)₃, and a bulky electron-rich phosphine (B1218219) ligand. organic-synthesis.comnih.gov The choice of ligand is critical for the reaction's success, with common examples including BINAP, dppf, and XANTPHOS. organic-synthesis.com Strong, non-nucleophilic bases like sodium tert-butoxide (t-BuONa) or cesium carbonate (Cs₂CO₃) are typically employed. nih.gov
For the synthesis of this compound, one could envision the coupling of 2-haloaniline with 4-tert-butylphenol (B1678320) or, more commonly, the coupling of 2-aminophenol (B121084) with 1-bromo-4-tert-butylbenzene. A plausible alternative is the coupling of 4-tert-butylphenoxide with 2-bromoaniline. The reaction is typically carried out in an inert solvent like toluene (B28343) or dioxane at elevated temperatures. organic-synthesis.com
Table 1: Representative Conditions for Buchwald-Hartwig Diaryl Ether Synthesis
| Component | Example | Role |
| Aryl Halide | 1-Bromo-4-tert-butylbenzene | Electrophile |
| Phenol (B47542)/Aniline | 2-Aminophenol | Nucleophile |
| Palladium Precatalyst | Pd(OAc)₂ | Catalyst |
| Ligand | BINAP, t-BuXPhos | Stabilizes catalyst, promotes reductive elimination |
| Base | Cs₂CO₃, t-BuOLi | Activates the nucleophile |
| Solvent | Toluene, Dioxane | Reaction medium |
| Temperature | 80-110 °C | Provides activation energy |
The Ullmann condensation, or Ullmann-type reaction, is a classical method for forming diaryl ethers and diaryl amines using a copper catalyst. organic-chemistry.org Traditional Ullmann reactions required harsh conditions, such as high temperatures (often exceeding 160-200 °C) and stoichiometric amounts of copper. organic-chemistry.orgnih.gov However, modern advancements, often referred to as Ullmann-Ma reactions, have introduced ligands that allow the reaction to proceed under much milder conditions with catalytic amounts of copper. researchgate.net
These reactions typically involve the coupling of an aryl halide with a phenol or an amine in the presence of a copper(I) or copper(II) salt and a base. nih.govthieme-connect.de The addition of ligands, such as amino acids (e.g., L-proline) or diamines, can significantly accelerate the reaction. researchgate.net For the synthesis of this compound, this strategy would involve the reaction of 4-tert-butylphenol with 2-chloroaniline (B154045) or 2-bromoaniline, catalyzed by a copper salt like CuI or CuO in the presence of a base such as K₂CO₃ or KOH. nih.govchemicalbook.com
Table 2: Typical Conditions for Ligand-Accelerated Ullmann Ether Synthesis
| Component | Example | Role |
| Aryl Halide | 2-Chloroaniline | Electrophile |
| Phenol | 4-tert-Butylphenol | Nucleophile |
| Copper Catalyst | CuI, Cu₂O | Catalyst |
| Ligand | L-Proline, N,N'-Dibenzyloxalamide | Accelerates the catalytic cycle |
| Base | K₂CO₃, KOH | Activates the phenol |
| Solvent | DMSO, DMF, Toluene | Reaction medium |
| Temperature | 80-130 °C | Provides activation energy |
Nucleophilic aromatic substitution (SNAr) offers a direct pathway to diaryl ethers. This method requires an aryl halide that is "activated" by the presence of a strong electron-withdrawing group (typically a nitro group) positioned ortho or para to the halogen.
A viable route to this compound using this pathway would involve:
SNAr Reaction: Reacting 4-tert-butylphenol with an activated aryl halide like 2-fluoronitrobenzene or 2-chloronitrobenzene. The phenoxide, generated by a base like potassium carbonate or sodium hydroxide, acts as the nucleophile, displacing the halide to form 2-(4-tert-butylphenoxy)-1-nitrobenzene.
Reduction: The resulting nitro compound is then reduced to the corresponding aniline. This reduction is a standard transformation and can be achieved using various methods, such as catalytic hydrogenation (e.g., H₂ with Pd/C) or chemical reduction (e.g., with SnCl₂/HCl or Fe/HCl).
This two-step approach is often efficient and avoids the use of more expensive transition metal catalysts. google.com
A less direct but feasible synthetic route involves the formation and subsequent cleavage of an azo compound. This multi-step process can be used to construct substituted anilines. google.com A hypothetical pathway towards the target molecule could be envisioned as follows:
Diazotization: An aniline derivative is treated with a nitrite (B80452) source (e.g., sodium nitrite) in an acidic medium at low temperatures (0–10 °C) to form a diazonium salt. google.com
Azo Coupling: The diazonium salt is then reacted with a coupling partner, in this case, 4-tert-butylphenol. The coupling reaction typically occurs under basic conditions to generate an azo dye. google.com
Reductive Cleavage (Cracking): The central N=N bond of the azo compound is cleaved through reduction. This "cracking" step can be performed using reducing agents like zinc powder in an alkaline solution or sodium dithionite. google.comnih.gov This cleavage results in the formation of two separate amine compounds. The specific precursors would need to be chosen carefully to yield this compound as one of the products. For instance, starting with a diazotized aniline and coupling it with 4-tert-butylphenol would yield an azo compound that, upon reduction, would regenerate the initial aniline and produce 2-amino-4-tert-butylphenol, not the target molecule. google.com Therefore, a more complex precursor, such as a diazotized 2-phenoxyaniline (B124666) derivative, would be necessary.
The synthesis of this compound is fundamentally reliant on the availability and reactivity of simpler aniline and phenol precursors.
The most logical and direct precursors are derivatives of 2-aminophenol and 4-tert-butylphenol. For example, 4-tert-butylphenol can be readily halogenated, for instance, with bromine in chloroform, to produce 2-bromo-4-tert-butylphenol, although for the target synthesis, a halogenated benzene (B151609) derivative is more common. More directly, 4-tert-butylphenol itself or its corresponding phenoxide is a key building block, providing the entire tert-butylphenoxy moiety. google.comgoogle.com This precursor would be coupled with a suitable 2-substituted benzene derivative, such as 2-haloaniline, 2-nitrophenyl halide, or 2-aminophenol, using the transition metal-catalyzed or nucleophilic substitution methods described previously.
The role of 2-tert-butylaniline (B1265841) as a direct precursor is less obvious, as the tert-butyl group is on the aniline ring rather than the phenol ring of the final product. While methods exist for its synthesis, google.com its direct conversion to this compound would require complex transformations that are less efficient than the coupling strategies mentioned above.
Transition Metal-Catalyzed Coupling Reactions
Precursor Design and Intermediate Chemistry
The construction of this compound hinges on the coupling of a substituted phenol and a substituted aniline. The design of these precursors and the management of their reactivity are paramount to the success of the synthesis.
Derivatization of Phenolic and Anilino Intermediates
The principal method for synthesizing the diaryl ether linkage in this compound is the Ullmann condensation. This copper-catalyzed reaction joins an aryl halide with a phenol. wikipedia.org In this specific case, the reaction would involve 4-tert-butylphenol and a suitable 2-substituted aniline precursor, such as 2-haloaniline or 2-nitroaniline, where the nitro group is later reduced.
Modern advancements in the Ullmann reaction have introduced the use of various ligands and copper sources to improve reaction conditions and yields. organic-chemistry.org For instance, the coupling of sterically hindered phenols with aryl halides has been effectively achieved using picolinic acid as a ligand. nih.gov The Goldberg reaction, a related C-N coupling process, also utilizes copper catalysis for the amination of aryl halides and serves as an alternative to the Buchwald-Hartwig amination. wikipedia.org
The reactivity of the precursors is a key consideration. Electron-withdrawing groups on the aryl halide can accelerate the coupling reaction. wikipedia.org The choice of solvent is also critical, with high-boiling polar solvents like N-methylpyrrolidone (NMP), nitrobenzene, or dimethylformamide (DMF) being traditional choices, though modern protocols often allow for milder conditions. wikipedia.orgmdpi.com
Table 1: Examples of Ullmann-type Diaryl Ether Synthesis Conditions
| Phenol | Aryl Halide | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| Phenol | 4-Chloronitrobenzene | Copper | KOH | - | High | Good | wikipedia.org |
| Various Phenols | Aryl Iodides | CuI / Picolinic Acid | Cs₂CO₃ | Toluene | 110 | 75-98 | nih.gov |
| 4-tert-butylphenol | 2-Iodobenzonitrile | CuI / L-proline | K₂CO₃ | DMSO | 90 | 85 | nih.gov |
| Various Phenols | Aryl Halides | CuO-NPs | KOH/Cs₂CO₃ | DMSO | ~100 | Good | mdpi.com |
This table is interactive and can be sorted by clicking on the column headers.
Role of Substituted Anthraquinones in Related Photochemical Syntheses
Substituted anthraquinones are well-known for their photochemical activity and are often employed as photosensitizers. researchgate.net In the context of related syntheses, they can facilitate reactions through energy transfer or electron transfer processes. While a direct photochemical synthesis of this compound using anthraquinones is not prominently documented, the principles of their reactivity with anilines are relevant.
Photochemical reactions involving anthraquinone (B42736) derivatives can lead to the generation of reactive oxygen species (ROS) or initiate radical reactions. google.com The interaction of anthraquinones with anilines can involve photoinduced electron transfer, which could potentially be harnessed in C-O bond-forming reactions under specific conditions. researchgate.net The design of such a synthesis would require careful consideration of the substitution patterns on both the anthraquinone and the aniline to control the desired reactivity and prevent unwanted side reactions. researchgate.net Furthermore, the photochemical properties of anthraquinones can be tuned by their substituents, which influences their efficiency as photosensitizers. google.com
Preparation of Phenoxyacetonitrile (B46853) Derivatives as Synthetic Building Blocks
Phenoxyacetonitrile derivatives can serve as versatile building blocks in organic synthesis. These compounds can be prepared from the corresponding phenols and can be subsequently transformed into various functional groups. A potential synthetic route to this compound could involve the use of a phenoxyacetonitrile intermediate.
For instance, a Smiles rearrangement of a suitably substituted phenoxyacetamide derivative could lead to the formation of the target aniline. researchgate.net This rearrangement involves the intramolecular nucleophilic aromatic substitution of an activated aryl ether. The synthesis of N-substituted anilines from phenols has been demonstrated through this rearrangement, highlighting its potential utility in constructing the desired C-N bond in a precursor to the final product. researchgate.net
Formation of Thiocarbamate and Thiourea (B124793) Intermediates
Thiourea and thiocarbamate derivatives are important intermediates in the synthesis of a wide array of organic compounds, including substituted anilines and heterocyclic systems. researchgate.netorganic-chemistry.orgderpharmachemica.com While not a direct route to this compound, the chemistry of these intermediates provides insights into the manipulation of aniline precursors.
Thiourea derivatives can be synthesized through the reaction of an amine or aniline with thiocyanate (B1210189) salts in an acidic medium or by the condensation of amines with carbon disulfide. organic-chemistry.orgijaers.com These thiourea derivatives can then be used as building blocks for more complex molecules. For example, substituted thiocarbamide derivatives have been synthesized from protected 3-chloroaniline, demonstrating a method for introducing functionality to an aniline precursor. gsconlinepress.comgsconlinepress.comresearchgate.net
Similarly, thiocarbamates can be synthesized through various methods, including the reaction of aniline with carbon monoxide and thiols, catalyzed by selenium. researchgate.nettandfonline.com These intermediates can undergo further transformations to yield a variety of nitrogen-containing compounds. The reactivity of the isothiocyanate group, often formed in situ during these reactions, allows for nucleophilic attack by amines to form thioureas, a key step in many synthetic sequences. rsc.org
Table 2: Synthesis of Thiourea Derivatives
| Amine/Aniline | Reagent | Conditions | Product | Yield (%) | Reference |
| Aniline Derivatives | Ammonium thiocyanate / HCl | Reflux, solvent-free | Phenyl thiourea derivatives | High | ijaers.com |
| 3,5-dichloro-4-hydroxyaniline | Various isothiocyanates | Triethylamine, 60°C | Substituted thiourea derivatives | High | derpharmachemica.com |
| Aromatic carboxylic acid | Thionyl chloride, then KSCN, then substituted anilines | Reflux | N-acyl thiourea derivatives | Good | rsc.org |
| Primary amines | Carbon disulfide, NaOH | Aqueous medium, reflux | Symmetrical and unsymmetrical thioureas | Good-Excellent | organic-chemistry.org |
This table is interactive and can be sorted by clicking on the column headers.
Advanced Spectroscopic Characterization and Structural Elucidation
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
Proton (¹H) NMR spectroscopy is instrumental in identifying the number and types of hydrogen atoms in a molecule. The ¹H NMR spectrum of a related compound, 4-tert-butyl-N-phenylaniline, shows characteristic signals that can be extrapolated to understand the spectrum of 2-[4-(tert-butyl)phenoxy]aniline. For instance, the tert-butyl group's nine equivalent protons typically appear as a sharp singlet at approximately 1.31 ppm. doi.org The aromatic protons on the phenyl and phenoxy rings would exhibit complex splitting patterns in the range of 6.88 to 7.28 ppm. doi.org The amine (NH) proton would likely appear as a broad singlet, its chemical shift being sensitive to solvent and concentration. In a similar aniline (B41778) derivative, the NH proton signal was observed at 5.63 ppm. doi.org
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Type | Predicted Chemical Shift (ppm) | Multiplicity |
| tert-Butyl (9H) | ~1.3 | Singlet |
| Aromatic (8H) | ~6.8 - 7.3 | Multiplet |
| Amine (2H) | Variable (Broad) | Singlet |
Note: The exact chemical shifts and multiplicities can vary depending on the solvent and the specific electronic effects within the this compound molecule.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis
Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of a molecule. In the ¹³C NMR spectrum of the analogous 4-tert-butyl-N-phenylaniline, the tert-butyl group's quaternary carbon appears at approximately 34.14 ppm, while the methyl carbons resonate around 31.45 ppm. doi.org The aromatic carbons exhibit signals in the downfield region, typically between 117 and 145 ppm. doi.org Specifically, the carbon atoms directly bonded to the nitrogen and oxygen atoms would be expected to have distinct chemical shifts due to the heteroatoms' electronegativity. For comparison, in aniline, the carbon atom attached to the amino group (C1) resonates at approximately 146.7 ppm, while the other aromatic carbons appear at 115.1 ppm (C2/C6), 129.3 ppm (C3/C5), and 118.5 ppm (C4).
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Type | Predicted Chemical Shift (ppm) |
| tert-Butyl (Quaternary C) | ~34 |
| tert-Butyl (CH₃) | ~31 |
| Aromatic C-O | ~150-155 |
| Aromatic C-N | ~140-145 |
| Other Aromatic C | ~115-130 |
Note: These are predicted values based on analogous structures and general chemical shift ranges. Actual values would be confirmed by experimental data.
High-Resolution Mass Spectrometry (HRMS) for Molecular Identity Confirmation
High-Resolution Mass Spectrometry (HRMS) is a powerful tool for confirming the molecular formula of a compound with high accuracy. For this compound (C₁₆H₁₉NO), the exact mass can be calculated and compared to the experimentally measured value. For example, a similar compound, C₁₅H₂₂FN₂O₂, has a calculated mass of 281.1660 (M+H)⁺ and a found mass of 281.1667, demonstrating the high precision of this technique. rsc.org This level of accuracy allows for the unambiguous determination of the elemental composition, confirming the molecular identity of the synthesized compound.
Complementary Spectroscopic Techniques in Structural Determination
While NMR, X-ray crystallography, and HRMS are primary techniques, other spectroscopic methods provide valuable complementary information for a comprehensive structural elucidation.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. For this compound, the IR spectrum would be expected to show a characteristic N-H stretching vibration for the amine group, typically in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the aromatic rings and the tert-butyl group would appear around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively. The C-O-C ether linkage would exhibit a strong stretching band in the 1200-1250 cm⁻¹ region. Aromatic C=C stretching vibrations would be observed in the 1450-1600 cm⁻¹ range. In a similar compound, diphenylamine, N-H stretching was observed at 3383 cm⁻¹, aromatic C-H at 3084 and 3040 cm⁻¹, and C=C stretching at 1596 and 1494 cm⁻¹. rsc.org
Table 3: Predicted IR Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
| Amine (N-H) | Stretch | 3300 - 3500 |
| Aromatic C-H | Stretch | 3000 - 3100 |
| Aliphatic C-H (tert-butyl) | Stretch | 2850 - 2960 |
| Aromatic C=C | Stretch | 1450 - 1600 |
| Ether (C-O-C) | Asymmetric Stretch | 1200 - 1250 |
| C-N | Stretch | 1250 - 1360 |
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental technique used to probe the electronic transitions within a molecule. When a molecule absorbs UV or visible light, its electrons are promoted from a lower energy ground state to a higher energy excited state. The specific wavelengths of light absorbed are characteristic of the molecule's structure, particularly the nature of its chromophores—the parts of the molecule that absorb light.
For this compound, the primary chromophores are the two aromatic rings (the aniline and the phenoxy groups). The UV-Vis spectrum of this compound is expected to be dominated by π→π* (pi to pi-star) transitions associated with the delocalized π-electron systems of the benzene (B151609) rings. Additionally, the presence of the nitrogen atom in the aniline group and the oxygen atom in the ether linkage, both of which have non-bonding lone pair electrons, may give rise to n→π* (n to pi-star) transitions. These transitions are typically weaker and can sometimes be obscured by the more intense π→π* absorptions.
The solvent environment can influence the position and intensity of these absorption bands. While specific experimental data for this compound is not extensively detailed in the surveyed literature, analysis of related aromatic amines and diaryl ethers suggests that the absorption maxima would likely occur in the UV region. researchgate.netresearchgate.net The conjugation between the aniline nitrogen's lone pair and the aromatic ring is a key factor determining the energy of these electronic transitions.
Table 1: Expected UV-Vis Spectroscopic Data for this compound
| Parameter | Expected Transition Type | Value | Solvent |
|---|---|---|---|
| λmax1 | π→π | Data not available in cited literature | Not Applicable |
| λmax2 | n→π | Data not available in cited literature | Not Applicable |
| Molar Absorptivity (ε) | Not Applicable | Data not available in cited literature | Not Applicable |
Fluorescence Spectroscopy and Emission Studies
Fluorescence spectroscopy is a highly sensitive method that investigates the emission of light from a molecule after it has been electronically excited. For a molecule to be fluorescent, it must be able to absorb light and then efficiently re-emit a portion of that energy as a photon. The aromatic structure of this compound makes it a candidate for fluorescence studies.
Upon excitation at a wavelength corresponding to an absorption band (typically the lowest energy π→π* transition), the molecule is promoted to an excited singlet state. From this state, it can relax back to the ground state by emitting a photon. This emitted light is the fluorescence, and it characteristically occurs at a longer wavelength (lower energy) than the absorbed light. The difference between the excitation maximum and the emission maximum is known as the Stokes shift.
The fluorescence quantum yield, which is the ratio of photons emitted to photons absorbed, is a critical parameter that quantifies the efficiency of the fluorescence process. This yield is highly dependent on the molecular structure and its environment. For instance, the flexibility of the diaryl ether bond can influence non-radiative decay pathways, potentially affecting the fluorescence intensity. While general principles suggest that diaryl ether compounds can exhibit fluorescence beilstein-journals.org, specific experimental emission spectra, Stokes shift values, and quantum yields for this compound are not available in the reviewed scientific literature.
Table 2: Potential Fluorescence Properties of this compound
| Parameter | Description | Value |
|---|---|---|
| Excitation Wavelength (λex) | Wavelength of maximum absorption for fluorescence. | Data not available in cited literature |
| Emission Wavelength (λem) | Wavelength of maximum fluorescence emission. | Data not available in cited literature |
| Stokes Shift | The difference in wavelength between λem and λex. | Data not available in cited literature |
| Fluorescence Quantum Yield (ΦF) | The efficiency of the fluorescence process. | Data not available in cited literature |
Surface-Enhanced Raman Scattering (SERS) Spectroscopy
Surface-Enhanced Raman Scattering (SERS) is a powerful vibrational spectroscopy technique that allows for the detection of molecules at very low concentrations. nih.gov It provides detailed information about a molecule's chemical structure, similar to a molecular fingerprint. The technique relies on enhancing the weak Raman scattering signal of a molecule by many orders of magnitude when it is adsorbed onto or very close to a nanostructured metallic surface, typically made of silver or gold. researchgate.netojp.gov
The enhancement arises from two primary mechanisms: an electromagnetic mechanism, which involves the amplification of the local electric field via localized surface plasmon resonance on the metal nanostructure, and a chemical mechanism, which involves charge-transfer interactions between the molecule and the metal surface. nih.govresearchgate.net
For this compound, SERS could provide significant structural insights. The molecule could adsorb onto a silver or gold SERS substrate through several interaction points: the lone pair of electrons on the aniline's nitrogen atom, the lone pairs on the ether oxygen, or through the π-electron systems of the two aromatic rings. The specific orientation and binding mechanism would influence which vibrational modes are most enhanced. For example, if adsorption occurs via the amine group, the C-N stretching and NH2 bending modes would be expected to show significant enhancement and potential shifts in frequency compared to the standard Raman spectrum. This technique would be invaluable for probing the molecule's conformation and interaction with the metal surface.
Table 3: Potential SERS Vibrational Modes for this compound
| Vibrational Mode | Description | Expected Raman Shift (cm-1) |
|---|---|---|
| Aromatic C-H Stretch | Stretching of C-H bonds on the phenyl rings. | To be determined experimentally |
| Aliphatic C-H Stretch | Stretching of C-H bonds in the tert-butyl group. | To be determined experimentally |
| Aromatic Ring Breathing | Symmetric radial expansion/contraction of the phenyl rings. | To be determined experimentally |
| C-O-C Asymmetric Stretch | Asymmetric stretching of the ether linkage. | To be determined experimentally |
| C-N Stretch | Stretching of the carbon-nitrogen bond of the aniline group. | To be determined experimentally |
| NH2 Scissoring | Bending vibration of the amine group. | To be determined experimentally |
Computational and Theoretical Chemistry Investigations
Density Functional Theory (DFT) Applications in Molecular Modeling
Density Functional Theory (DFT) is a powerful computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied in chemistry and materials science to predict molecular properties.
Geometry Optimization and Conformational Preference Analysis
This analysis involves using DFT to find the most stable three-dimensional arrangement of atoms in a molecule, known as the optimized geometry. thaiscience.info For a flexible molecule like 2-[4-(tert-butyl)phenoxy]aniline, this would also involve identifying different stable conformations (spatial arrangements of the molecule) and determining their relative energies to find the most preferred conformation. plu.mx This process yields data such as bond lengths, bond angles, and dihedral angles for the lowest energy state of the molecule. researchgate.netnih.gov
Electronic Structure and Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps)
FMO analysis focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comresearchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. researchgate.net The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and optical properties. nih.govnih.gov A smaller gap generally implies higher reactivity. researchgate.net
Prediction of Spectroscopic Properties (e.g., Electronic Absorption, Vibrational Frequencies)
DFT calculations can predict various spectroscopic properties. Time-Dependent DFT (TD-DFT) is used to calculate the electronic absorption spectra (like UV-Vis), predicting the wavelengths at which a molecule absorbs light. nih.gov Calculations of vibrational frequencies correspond to the peaks observed in Infrared (IR) and Raman spectroscopy, which helps in the structural characterization of the molecule by assigning specific vibrations to different functional groups. scbt.com
Reactivity Descriptors (e.g., Chemical Hardness, Global Electrophilicity Index, Chemical Softness)
From the HOMO and LUMO energies, several global reactivity descriptors can be calculated. core.ac.ukresearchgate.netyoutube.com
Chemical Hardness (η) measures the resistance of a molecule to change its electron distribution. researchgate.net A molecule with a large HOMO-LUMO gap is considered "hard," while one with a small gap is "soft."
Chemical Softness (S) is the reciprocal of hardness and indicates how easily a molecule's electron cloud can be polarized.
Global Electrophilicity Index (ω) quantifies the ability of a molecule to accept electrons.
Molecular Electrostatic Potential (MEP) Mapping and Reactive Site Prediction
A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution within a molecule, showing electron-rich (negative potential) and electron-poor (positive potential) regions. These maps are invaluable for predicting how a molecule will interact with other species. nih.gov Electron-rich areas (typically colored red or yellow) are susceptible to electrophilic attack, while electron-poor areas (colored blue) are prone to nucleophilic attack.
Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions
Natural Bond Orbital (NBO) analysis examines the delocalization of electron density between filled "donor" orbitals and empty "acceptor" orbitals within a molecule. This method provides detailed insights into intramolecular interactions, such as hyperconjugation and hydrogen bonding, by quantifying the stabilization energy associated with these electron transfers. It helps to understand the nature of chemical bonds and the underlying electronic effects that govern molecular structure and stability.
Theoretical Insights into Reaction Pathways and Mechanistic Studies
The synthesis of diaryl ethers like this compound can be achieved through several reaction pathways, with the Ullmann condensation being a classical and widely studied method. mdpi.commdpi.com Theoretical and computational studies, primarily using Density Functional Theory (DFT), provide critical insights into the mechanisms of these reactions, helping to elucidate the roles of catalysts, reagents, and reaction intermediates.
Ullmann Condensation Pathway: The Ullmann condensation typically involves the copper-catalyzed reaction between a phenol (B47542) and an aryl halide. For the synthesis of this compound, this would involve the reaction of 4-tert-butylphenol (B1678320) with 2-chloro-, 2-bromo-, or 2-iodoaniline.
Catalytic Cycle: Computational studies on similar Ullmann reactions suggest a mechanism involving an oxidative addition of the aryl halide to a Cu(I) species, forming a Cu(III) intermediate. acs.org This is followed by the coordination of the phenoxide and subsequent reductive elimination to form the diaryl ether product, regenerating the Cu(I) catalyst.
Ligand and Base Effects: Theoretical models are used to investigate how different ligands and bases influence the reaction. Calculations can predict the stability of various copper-ligand complexes and the energy barriers for key steps in the catalytic cycle. For instance, DFT studies have been used to understand the deactivation of copper catalysts, finding that the ligation of carbonate bases to the active copper species can be a reason for catalyst deactivation. researchgate.net
Reaction Intermediates: The geometries and energies of proposed intermediates and transition states can be calculated to map out the potential energy surface of the reaction. researchgate.netmdpi.com This helps in identifying the rate-determining step. For example, in related aniline (B41778) reactions, computational methods have been employed to explore the mechanism and kinetics, revealing key products and rate coefficients. researchgate.netmdpi.com
Alternative Pathways: Other potential synthetic routes include nucleophilic aromatic substitution (SNAr), where the phenoxide anion directly displaces a leaving group (like a nitro group) on the aniline ring. Computational studies can model the Meisenheimer complex intermediate formed in such reactions and calculate the activation energies, which are often influenced by the electronic nature of the substituents on both aromatic rings.
Theoretical reaction modeling provides a powerful tool for understanding and optimizing the synthesis of this compound, allowing for the rational design of more efficient and selective chemical processes.
Non-Linear Optical (NLO) Properties and Hyperpolarizability Calculations
Organic molecules with significant non-linear optical (NLO) properties are of great interest for applications in optoelectronics and photonics. bohrium.com The compound this compound possesses structural features—an electron-donating amino group (-NH₂) conjugated with two aromatic rings—that suggest potential for NLO activity.
Computational quantum chemistry, particularly DFT, is a standard method for predicting the NLO properties of molecules. researchgate.net Key parameters calculated include the dipole moment (μ), polarizability (α), and the first and second hyperpolarizabilities (β and γ, respectively). researchgate.net
The first hyperpolarizability (β) is particularly important as it quantifies the second-order NLO response, which is responsible for effects like second-harmonic generation (SHG). For a molecule to have a non-zero β value, it must lack a center of inversion. The structure of this compound is asymmetric, making it a candidate for second-order NLO activity.
Computational Approach: DFT calculations, often using hybrid functionals like B3LYP, are employed to determine these NLO properties. ijsrst.comdergipark.org.tr Time-dependent DFT (TD-DFT) is used to investigate the electronic transitions that are crucial for NLO responses. scielo.org.mx
The calculated values for similar aniline derivatives demonstrate how structural modifications can tune NLO properties. For instance, the introduction of electron-withdrawing or -donating groups can significantly alter the hyperpolarizability. bohrium.comscielo.org.mx
Table 4.5.1: Calculated NLO Properties for a Representative Phenoxy Aniline Derivative
| Property | Calculated Value | Unit |
|---|---|---|
| Dipole Moment (μ) | 2.039 | D |
| Mean Polarizability (αtot) | 2.371 x 10-23 | esu |
Note: Data is representative of similar aniline derivatives calculated using the DFT/B3LYP method. dergipark.org.tr The values for this compound would require specific calculation.
The narrow energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) often correlates with higher NLO activity, as it facilitates intramolecular charge transfer. dergipark.org.tr Theoretical calculations for this compound would likely show the HOMO localized on the electron-rich aniline moiety and the LUMO distributed across the phenoxy ring, indicating a potential for charge transfer upon excitation, a key requirement for a significant NLO response.
Advanced Electron Density Analysis (e.g., Electron Localization Function (ELF), Local Orbital Localizer (LOL))
Advanced electron density analysis tools provide profound insights into the chemical bonding and electronic structure of molecules. The Electron Localization Function (ELF) and Local Orbital Localizer (LOL) are quantum topological analyses that map the spatial localization of electrons, revealing the nature of chemical bonds, lone pairs, and atomic shell structures. niscpr.res.inniscpr.res.in
These analyses are performed on the electron density obtained from high-level quantum chemical calculations, typically DFT.
Electron Localization Function (ELF): ELF is a measure of the likelihood of finding an electron pair in a given region of space. researchgate.net Its values range from 0 to 1. High ELF values (approaching 1) are found in regions of covalent bonds and lone pairs, indicating strong electron localization. researchgate.net Lower values signify regions of delocalized electrons, such as in aromatic systems. researchgate.net
Local Orbital Localizer (LOL): LOL is another function based on the kinetic energy density, which also helps in identifying regions of high electron localization. niscpr.res.in It provides a clear picture of bonding regions and lone pairs, often with more distinct separation than ELF. researchgate.net
For this compound, ELF and LOL analysis would provide a detailed electronic picture:
Covalent Bonds: The C-C bonds within the aromatic rings, the C-N bond of the amine, and the C-O-C ether linkage would appear as regions of high ELF/LOL values, confirming their covalent nature. researchgate.net
Lone Pairs: Attractors (local maxima) in the ELF/LOL fields would be visible in the regions corresponding to the lone pairs on the nitrogen and oxygen atoms.
Aromaticity: The analysis would show the delocalization of π-electrons across both benzene (B151609) rings. For instance, an ELF analysis of aniline shows how the π system's delocalization is distributed across the ring, with basin populations corresponding to bond lengths. researchgate.net
Table 4.6.1: Expected ELF Basin Populations for Bonds in Aniline Moiety
| Basin | Bond Length (Å) | Population (e⁻) |
|---|---|---|
| V(C1, C2) | 1.405 | 2.72 |
| V(C3, C4) | 1.396 | 2.83 |
Note: Data is based on a published ELF analysis of aniline. researchgate.net V(C, C) represents the disynaptic basin between two carbon atoms.
These analyses provide a quantitative and visual understanding of the chemical bonding that goes beyond simple Lewis structures, confirming the classical description of the molecule's structure while providing deeper quantum mechanical detail. niscpr.res.inniscpr.res.in
Solvation Energy Simulations and Catalyst Design Optimization
Solvation Energy Simulations: The behavior of a molecule in solution is profoundly influenced by its interaction with the solvent. Solvation energy is the free energy change associated with transferring a molecule from the gas phase to a solvent. Computational methods are essential for predicting these energies, which are critical for understanding reaction kinetics and equilibria in solution. pnu.ac.ir
Continuum Models: A common approach is the use of Polarizable Continuum Models (PCM), where the solvent is treated as a continuous dielectric medium. pnu.ac.ir This method allows for the calculation of the Gibbs free energy of solvation (ΔGsolv).
Explicit Solvent Models: More computationally intensive methods involve molecular dynamics (MD) simulations with explicit solvent molecules. These simulations provide a more detailed picture of the specific hydrogen bonding and other interactions between the solute and individual solvent molecules.
For this compound, solvation energy calculations can predict its solubility in various solvents and provide corrections to gas-phase energy calculations for reaction mechanisms. pnu.ac.irresearchgate.net Different levels of theory (HF, B3LYP, MP2) and basis sets can be used to calculate gas-phase Gibbs free energy, which is then combined with the calculated solvation energy to predict properties like pKa. pnu.ac.ir
Catalyst Design Optimization: Computational chemistry is an indispensable tool in the rational design of new and improved catalysts for organic synthesis. rsc.org For the synthesis of this compound, likely via an Ullmann or Buchwald-Hartwig type C-O cross-coupling reaction, theoretical calculations can accelerate the discovery of optimal catalysts.
Screening of Catalysts: DFT calculations can be used to screen a library of potential catalysts (e.g., copper or palladium complexes) and ligands. By calculating the energy profiles for the catalytic cycle with each candidate, researchers can identify catalysts that are predicted to have the lowest activation barriers for the rate-determining step and thus the highest activity. mdpi.com
Mechanism-Based Optimization: Once a promising catalyst system is identified, computations can be used to fine-tune its structure. For example, the electronic and steric properties of ligands can be systematically modified in silico to enhance catalytic performance. Theoretical studies can reveal how these modifications affect key steps like oxidative addition and reductive elimination. mdpi.com
Understanding Deactivation: Computational models can also investigate catalyst deactivation pathways, such as the formation of inactive off-cycle species. researchgate.net This understanding can guide the design of more robust and long-lasting catalysts.
Table 4.7.1: Hypothetical Data for Computational Catalyst Screening
| Catalyst System (CuI + Ligand) | Rate-Determining Step | Activation Energy (kcal/mol) | Predicted Relative Rate |
|---|---|---|---|
| CuI + Ligand A | Oxidative Addition | 25.4 | 1.0 |
| CuI + Ligand B | Reductive Elimination | 22.1 | 25.6 |
| CuI + Ligand C | Oxidative Addition | 28.9 | 0.05 |
This synergy between computational simulation and experimental work allows for a more efficient and targeted approach to developing optimal synthetic routes for compounds like this compound.
Chemical Reactivity and Mechanistic Studies of 2 4 Tert Butyl Phenoxy Aniline and Analogs
Nucleophilic and Electrophilic Reactivity Profiles
The reactivity of 2-[4-(tert-butyl)phenoxy]aniline is dictated by the electronic properties of its constituent parts: the aniline (B41778) ring and the 4-tert-butylphenoxy ring, connected by an ether linkage. The aniline moiety is the primary center of nucleophilicity. The lone pair of electrons on the nitrogen atom makes it a potent nucleophile, capable of participating in a variety of bond-forming reactions. The reactivity of this amino group is influenced by the electronic nature of the rest of the molecule. The phenoxy group at the ortho position can modulate this reactivity through steric and electronic effects.
Conversely, the aromatic rings can act as electrophiles in nucleophilic aromatic substitution (SNAr) reactions, particularly if activated by electron-withdrawing groups. nih.gov However, in the case of this compound, both the amino group and the tert-butyl group are electron-donating, which deactivates the rings towards traditional SNAr. Electrophilic attack on the aromatic rings (electrophilic aromatic substitution) is directed by these same substituents. The amino group is a strong activating group and directs incoming electrophiles to the ortho and para positions of the aniline ring. Similarly, the tert-butyl and ether groups direct electrophiles to the ortho and para positions of the phenoxy ring.
The interplay between nucleophilic and electrophilic character is central to understanding the molecule's behavior. For instance, in reactions of similar systems like 4-chloroquinazoline (B184009) with aniline, the solvent can play a crucial role in activating the electrophile or nucleophile. nih.gov Kinetic studies on substituted anilines have quantitatively assessed the impact of substituents on nucleophilicity, providing a framework for predicting reactivity. researchgate.net
Table 1: Kinetic Data for Reactions of Substituted Anilines This table presents second-order rate constants for the reaction of various substituted anilines, illustrating the electronic influence of substituents on nucleophilic reactivity. This data provides a basis for estimating the reactivity of the aniline moiety in the title compound.
| scienceSubstituent (X) on Aniline | speedSecond-Order Rate Constant (k) (M⁻¹s⁻¹) | functionsHammett Constant (σp) | infoSource |
|---|---|---|---|
| -OH | 4.06 x 10⁻³ | -0.37 | researchgate.net |
| -OCH₃ | 1.08 x 10⁻³ | -0.27 | researchgate.net |
| -CH₃ | 4.07 x 10⁻² | -0.17 | researchgate.net |
| -H | 4.47 x 10⁻¹ | 0.00 | researchgate.net |
| -Cl | 1.10 x 10⁰ | 0.23 | researchgate.net |
| -CN | 1.74 x 10¹ | 0.66 | researchgate.net |
Oxidation and Reduction Pathways
The oxidation of this compound can proceed through several pathways, primarily involving the aniline functional group. Electrochemical studies on aniline derivatives show that the initial step is typically a one-electron oxidation to form a radical cation. mdpi.com This reactive intermediate can then undergo various reactions, including dimerization to form new C-C, C-N, or N-N bonds, leading to polymeric materials like "aniline black". mdpi.comresearchgate.net The specific products depend heavily on the reaction conditions, such as the solvent, pH, and the nature of the electrode surface. mdpi.com For instance, the anodic oxidation of p-aminophenol leads to a quinoneimine, which can be hydrolyzed to p-benzoquinone in acidic media. mdpi.com Given the structure of this compound, oxidation could potentially lead to complex coupling products or intramolecular cyclization.
The reduction of this compound is less commonly studied. The aromatic rings are generally resistant to reduction under mild conditions. However, catalytic hydrogenation at high pressure and temperature could reduce the aromatic rings to their corresponding cyclohexyl derivatives. More relevant is the reduction of precursors used in its synthesis. For example, if the aniline is prepared from a corresponding nitro compound, 2-nitro-1-(4-tert-butylphenoxy)benzene, a variety of reducing agents (e.g., H₂/Pd-C, Sn/HCl, Fe/HCl) can be used to selectively reduce the nitro group to the amine.
Photochemical and Thermal Rearrangement Reactions (e.g., Smiles Rearrangement)
Diaryl ethers and related compounds containing a nucleophilic group are known to undergo the Smiles rearrangement, an intramolecular nucleophilic aromatic substitution. wikipedia.org This reaction is particularly relevant for this compound and its analogs. The general mechanism involves the attack of a nucleophile (in this case, the amino group or its corresponding anion) onto the ipso-carbon of the other aromatic ring, displacing the ether linkage. wikipedia.orgumich.edu For this to occur, the receiving aromatic ring typically needs to be activated by an electron-withdrawing group, usually in the ortho or para position to the ether linkage. wikipedia.org
While the 4-tert-butylphenoxy ring in the title compound is not activated by an electron-withdrawing group, variations of the Smiles rearrangement, such as the Truce-Smiles rearrangement, can occur without this activation if a sufficiently strong nucleophile (like an organolithium-generated anion) is used. wikipedia.org The Smiles rearrangement is a powerful, metal-free method for forming C-N bonds and has been used to synthesize sterically hindered diarylamines that are difficult to access through other methods. nih.govacs.org Mechanistic investigations suggest a direct 3-exo-trig Smiles pathway is plausible for related rearrangements. acs.org
Table 2: Synthesis of Diarylamines via Smiles Rearrangement This table showcases the versatility of the Smiles rearrangement in synthesizing various diarylamine derivatives from different phenol (B47542) and amine precursors under microwave irradiation.
| sciencePhenol Starting Material | scienceAmine Starting Material | biotechDiarylamine Product | percentYield (%) | infoSource |
|---|---|---|---|---|
| 4-Nitrophenol | Aniline | 4-Nitro-N-phenylaniline | 92 | umich.edu |
| 4-Nitrophenol | 4-Methoxyaniline | N-(4-methoxyphenyl)-4-nitroaniline | 89 | umich.edu |
| 4-Nitrophenol | 4-Chloroaniline | N-(4-chlorophenyl)-4-nitroaniline | 82 | umich.edu |
| 4-Cyanophenol | Aniline | 4-[(4-aminophenyl)amino]benzonitrile | 89 | umich.edu |
| 4-Cyanophenol | 4-Methylaniline | 4-{[4-(methyl)phenyl]amino}benzonitrile | 65 | umich.edu |
Metal-Catalyzed Transformations
Palladium-catalyzed C-H functionalization has become a cornerstone of modern organic synthesis, allowing for the direct conversion of C-H bonds into C-C, C-N, or C-O bonds. nih.gov In molecules like this compound, the amino group can act as a directing group, binding to the palladium catalyst and delivering it to a proximal C-H bond, typically at the ortho position of the aniline ring. nih.gov This strategy enables highly selective functionalization of otherwise unreactive C-H bonds.
This approach has been successfully applied to various amine scaffolds, including the late-stage derivatization of bioactive molecules. nih.govumn.edu The reactions often employ a Pd(II) catalyst, such as Pd(OAc)₂, an oxidant, and a ligand. The choice of reaction partners can lead to arylation, olefination, or other transformations. nih.gov For the title compound, this methodology could be used to introduce new substituents at the C3 position of the aniline ring, providing a route to novel and complex derivatives.
Oxidative cross-coupling reactions are powerful tools for constructing bonds between two different nucleophilic partners. The synthesis of diaryl ethers, such as the core structure of this compound, can be achieved through the oxidative coupling of a phenol and an aniline. However, this is a challenging transformation because phenols and anilines are both strong nucleophiles with low oxidation potentials, often leading to a mixture of homo-coupled and cross-coupled products. nih.gov
To overcome this, metal catalysts (e.g., iron or copper) or specific mediators are used to promote selective cross-coupling. nih.govrsc.org For example, iron-catalyzed oxidative amination of phenols with primary anilines has been developed, where the reaction outcome depends on the substituents. nih.gov Another strategy involves using a sulfoxide (B87167) mediator, which inverts the reactivity of the phenol partner, allowing for selective cross-coupling with various nucleophiles, including other phenols and arenes. rsc.org These methods highlight the potential for both the formation and further functionalization of the this compound scaffold through controlled oxidative reactions.
The Mannich reaction is a classic method for C-C bond formation, involving the aminoalkylation of a carbon acid. Transition metal-catalyzed oxidative versions of this reaction have been developed, which often proceed via the in situ formation of an iminium ion from an amine. For instance, a Cu(II) salen catalyst with tert-butyl hydroperoxide (TBHP) as an oxidant can catalyze the oxidative Mannich reaction of tertiary amines under mild conditions. nih.gov
While this compound is a secondary amine, it could potentially be a substrate for such reactions after N-alkylation to a tertiary amine. Alternatively, related multicomponent reactions catalyzed by rhodium and a chiral Brønsted acid can involve the reaction of a diazo compound, an alcohol, and an imine (formed in situ from an aniline), showcasing another pathway for complex molecule synthesis starting from aniline-like precursors. thieme-connect.de These methods demonstrate the potential of the aniline moiety in this compound to participate in advanced, metal-catalyzed C-C bond-forming reactions.
Mechanistic Investigations of Reaction Kinetics and Isotope Effects
Detailed mechanistic studies focusing specifically on the reaction kinetics and isotope effects of this compound are not extensively documented in publicly available literature. However, valuable insights can be gleaned from research on analogous substituted anilines and phenols. These studies provide a framework for understanding the factors that likely govern the reactivity of the title compound, particularly in oxidation reactions and processes involving the cleavage of N-H bonds.
Reaction Kinetics of Substituted Anilines
The kinetics of oxidation for various substituted anilines have been a subject of significant investigation, offering a window into how substituents on the aromatic ring influence reaction rates. For instance, studies on the oxidation of meta-substituted anilines by oxidizing agents like tetrabutylammoniumbromochromate (TBABC) in an aqueous acetic acid medium reveal a first-order dependence on the concentration of both the aniline and the oxidant. orientjchem.org
The reaction rates are sensitive to the electronic properties of the substituents. Electron-donating groups tend to accelerate the reaction, while electron-withdrawing groups have a retarding effect. orientjchem.org This trend is quantified by the Hammett equation, which correlates the logarithm of the rate constant with a substituent constant (σ) and a reaction constant (ρ). A negative ρ value, as is often observed in these oxidation reactions, signifies that the transition state is electron-deficient and is stabilized by electron-donating groups. orientjchem.org
In the case of this compound, the phenoxy group at the 2-position is an electron-withdrawing group, which would be expected to decrease the electron density on the aniline nitrogen, thereby slowing down the rate of electrophilic attack or oxidation at the amine. Conversely, the tert-butyl group on the phenoxy ring is electron-donating, which could modulate the electronic properties of the phenoxy substituent itself.
A study on the oxidation of a series of meta-substituted anilines by TBABC provides specific kinetic data that illustrates these substituent effects. Although this compound was not part of this specific study, the data for other anilines can be used to infer its likely reactivity.
Table 1: Pseudo-first-order rate constants for the oxidation of meta-substituted anilines by TBABC at 313 K. orientjchem.org
| Substituent (m-X) | k_obs (s⁻¹) x 10³ |
| -OCH₃ | 3.55 |
| -OC₂H₅ | 3.20 |
| -CH₃ | 2.15 |
| -H | 1.12 |
| -F | 0.55 |
| -Cl | 0.48 |
| -NO₂ | 0.05 |
Data adapted from a study on the oxidation of meta-substituted anilines. orientjchem.org
Kinetic Isotope Effects
Kinetic isotope effects (KIEs) are a powerful tool for elucidating reaction mechanisms, particularly for determining whether a specific bond to an isotopically substituted atom is broken in the rate-determining step of a reaction.
Deuterium (B1214612) Isotope Effects:
The substitution of a hydrogen atom with its heavier isotope, deuterium, at a position involved in bond cleavage during the rate-determining step typically leads to a primary kinetic isotope effect (kH/kD > 1). A significant primary KIE is often observed in reactions where a C-H or N-H bond is broken.
Research on the inhibition of autoxidation by sterically hindered phenols and anilines, such as 2,4,6-tri-tert-butyl aniline, has demonstrated substantial deuterium isotope effects when the amino hydrogen is replaced by deuterium. cdnsciencepub.com In one study, the reaction of peroxy radicals with 2,4,6-tri-t-butyl aniline showed a significant isotope effect, indicating that the abstraction of the hydrogen atom from the amino group is the rate-determining step in the inhibition process. cdnsciencepub.com It is plausible that oxidation reactions of this compound would exhibit a similar primary deuterium isotope effect, suggesting that the N-H bond is broken in the rate-limiting step.
Nitrogen Isotope Effects:
Nitrogen kinetic isotope effects can provide insight into changes in bonding to the nitrogen atom during a reaction. For example, in E2 elimination reactions of 2-phenylethyldimethylanilinium salts, where the C-N bond is cleaved, nitrogen isotope effects ((k¹⁴/k¹⁵)-1) have been measured. researchgate.net These studies have shown that the magnitude of the nitrogen isotope effect can be sensitive to the substituents on the aniline ring. For instance, electron-withdrawing substituents on the aniline ring were found to slightly increase the nitrogen isotope effect in these elimination reactions. researchgate.net
While this is a different reaction type, it highlights the principle that isotope effects involving the nitrogen atom of the aniline moiety can be a sensitive probe of the reaction mechanism. For reactions involving this compound where the bonding to the nitrogen atom is significantly altered in the transition state, a measurable nitrogen isotope effect would be expected.
Applications in Advanced Materials Science and Catalysis
Role as a Building Block in Functional Materials
The distinct structural features of 2-[4-(tert-butyl)phenoxy]aniline make it an invaluable monomer for creating functional materials with enhanced processability and performance.
In the field of organic electronics, the design of efficient hole-transporting materials (HTMs) is crucial for the performance of devices such as organic solar cells (OSCs) and perovskite solar cells (PSCs). Aniline-based derivatives are recognized for their potential as HTMs. rsc.orgresearchgate.net The triphenylamine (B166846) unit, a classic example, is a common core for HTMs. The structure of this compound, with its electron-donating aniline (B41778) group and potential for extended conjugation through the phenoxy bridge, suggests its suitability as a building block for novel HTMs.
The bulky tert-butyl group can play a significant role in preventing undesirable intermolecular interactions and crystallization, which is beneficial for forming stable amorphous films—a key requirement for efficient charge transport. While direct studies on this compound as an HTM are not yet prevalent, the principles of molecular design in this field strongly support its potential. For instance, aniline-based materials are being developed as effective HTLs in OSCs, demonstrating comparable power conversion efficiencies to standard materials like PEDOT:PSS but with significantly improved device stability. rsc.org The incorporation of bulky groups and ether linkages is a known strategy to enhance the properties of HTMs for high-performance solar cells. nih.govfrontiersin.org
Table 1: Potential Properties of this compound-based Hole-Transporting Materials
| Property | Potential Advantage | Rationale |
| Hole Mobility | Enhanced | The aniline moiety can facilitate hole transport. |
| Film Morphology | Stable and Amorphous | The bulky tert-butyl group can prevent crystallization. |
| Solubility | Improved | The non-polar tert-butyl group and ether linkage can increase solubility in organic solvents. |
| Device Stability | Increased | The steric hindrance of the tert-butyl group can protect the active layer from moisture and oxygen. |
Aromatic Polyamides:
Aromatic polyamides are a class of high-performance polymers known for their exceptional thermal and mechanical properties. However, their application is often limited by poor solubility, which makes processing difficult. The introduction of bulky side groups and flexible ether linkages into the polymer backbone is a well-established strategy to improve solubility without significantly compromising thermal stability. idw-online.de
The structure of this compound makes it an ideal diamine monomer for the synthesis of soluble, high-performance aromatic polyamides. The bulky tert-butyl group and the flexible phenoxy ether linkage can disrupt chain packing and reduce intermolecular forces, leading to enhanced solubility in common organic solvents. Research on polyamides derived from structurally similar diamines has shown that these features lead to polymers with high glass transition temperatures and excellent thermal stability. idw-online.de
Table 2: Comparison of Polyamide Properties
| Polymer Type | Typical Solubility | Processing | Thermal Stability |
| Conventional Aromatic Polyamides | Poor in common solvents | Difficult | High |
| Polyamides with Bulky Side Groups | Good in common solvents | Easier | High |
Electrochromic Polyimides:
Polyimides are another class of high-performance polymers with excellent thermal stability and mechanical strength. By incorporating electroactive units, they can be rendered electrochromic, meaning they can change color in response to an electrical stimulus. Such materials are of great interest for applications like smart windows and displays.
The design of electrochromic polyimides often involves the use of diamines with specific electronic and structural properties. The this compound moiety, when incorporated into a polyimide backbone, could impart desirable characteristics. The ether linkage and the non-coplanar structure that the ortho-substituted aniline imposes can help to produce more transparent and soluble polyimides. Furthermore, the aniline nitrogen can be part of a larger electroactive system, such as a triphenylamine derivative, which is a common electrochromic core. The introduction of bulky substituents like the tert-butyl group can also influence the electrochromic performance by affecting the polymer chain packing and ion diffusion rates. rsc.org
Non-linear optical (NLO) materials are capable of altering the properties of light that passes through them and are essential for technologies like optical data storage and telecommunications. Organic molecules with a donor-π-acceptor (D-π-A) structure are known to exhibit significant NLO properties. nih.govnih.gov
The this compound molecule possesses a donor group (the aniline) and can be chemically modified to include an acceptor group, creating a D-π-A system where the phenoxy ring acts as part of the π-bridge. The electronic properties of the donor and acceptor groups, as well as the nature of the π-conjugated system connecting them, are crucial in determining the magnitude of the NLO response. nih.gov Theoretical and experimental studies on substituted anilines and diphenyl ethers have shown that the introduction of strong donor and acceptor groups can significantly enhance the first-order hyperpolarizability, a key measure of NLO activity. rsc.orgnih.gov The tert-butyl group, while not directly involved in the charge transfer process, can influence the material's bulk properties, such as processability and thermal stability.
Table 3: Factors Influencing NLO Properties in D-π-A Systems
| Factor | Influence on NLO Response |
| Donor Strength | Stronger donors generally increase the NLO response. |
| Acceptor Strength | Stronger acceptors generally increase the NLO response. |
| Conjugation Length | Longer π-systems can enhance the NLO response. |
| Molecular Geometry | Planarity and charge transfer distance are important. |
Application in Supramolecular Chemistry
The ability of molecules to form well-defined, non-covalent assemblies is the cornerstone of supramolecular chemistry. The structural characteristics of this compound make it an interesting candidate for host-guest chemistry.
Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior, allowing them to encapsulate "guest" molecules to form inclusion complexes. nih.gov This encapsulation can modify the physical and chemical properties of the guest, such as increasing its solubility or stability.
While specific studies on the inclusion complex of this compound with β-cyclodextrin are not widely reported, research on similar molecules provides strong evidence for its potential. For example, 2-phenoxyaniline (B124666) is known to form complexes with β-cyclodextrin. researchgate.net The bulky and hydrophobic tert-butylphenoxy group of this compound would be an ideal guest for the β-cyclodextrin cavity. The formation of such a complex would likely involve the insertion of the tert-butylphenoxy moiety into the cyclodextrin (B1172386) cavity, driven by hydrophobic interactions. mdpi.comrsc.org
Table 4: Potential Effects of β-Cyclodextrin Encapsulation on this compound
| Property | Expected Change |
| Aqueous Solubility | Increase |
| Chemical Stability | Enhance |
| Bioavailability (in potential applications) | Improve |
Development as Ligands and Catalysts in Organic Transformations
The aniline and phenoxy moieties in this compound provide potential coordination sites for metal ions, making it a promising scaffold for the design of new ligands for catalysis. The nitrogen atom of the aniline group and the oxygen atom of the phenoxy group can act as a bidentate ligand, forming stable complexes with various transition metals.
The steric and electronic properties of the ligand play a crucial role in determining the activity and selectivity of the resulting catalyst. The bulky tert-butyl group on the phenoxy ring can create a specific steric environment around the metal center, which can influence substrate approach and product selectivity. Phenoxy-imine and phenoxy-ketimine based ligands, which can be synthesized from aniline precursors, have been successfully used in a variety of catalytic reactions, including oxidation and polymerization. researchgate.netnih.govnih.gov By modifying the aniline nitrogen of this compound to form an imine, a new class of phenoxy-imine ligands with a bulky tert-butyl substituent could be developed for applications in catalysis.
Palladium Catalysts and Ligand Design
Palladium-catalyzed cross-coupling reactions are cornerstone methodologies in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency. The performance of these catalytic systems is critically dependent on the nature of the ligands coordinated to the palladium center. Ligands based on bulky and electron-rich biaryl phosphines have proven to be particularly effective, as they stabilize the active Pd(0) species and facilitate the crucial oxidative addition and reductive elimination steps of the catalytic cycle. nih.govnih.gov
While this compound is not typically employed as a primary ligand itself, its structural framework is highly relevant to the design of advanced ligands. The 2-phenoxyaniline core can be readily functionalized, for example, by introducing a phosphine (B1218219) group to create a bidentate P,N-ligand. The presence of the tert-butyl group on the phenoxy ring would impart significant steric bulk, a desirable trait for promoting challenging coupling reactions. nih.gov Palladium(II) complexes have been synthesized with various aniline derivatives and phosphines, demonstrating the viability of incorporating amino-aromatic structures into catalytically active centers. researchgate.net The general structure of such ligands allows for fine-tuning of electronic and steric properties to optimize catalytic activity for specific transformations, such as the Suzuki-Miyaura or Buchwald-Hartwig amination reactions. nih.govthermofishersci.in
The development of palladacyclic precatalysts has further streamlined the use of bulky phosphine ligands. nih.gov These stable, well-defined palladium sources allow for the efficient in-situ generation of the active catalyst, and the incorporation of ligands derived from scaffolds like 2-phenoxyaniline is a plausible strategy for creating novel precatalyst systems.
Table 1: Representative Biaryl Phosphine Ligands in Palladium-Catalyzed Cross-Coupling This table illustrates the types of ligands for which the this compound scaffold could serve as a foundational structure.
| Ligand Name | Structure | Typical Application |
| 2-(Di-tert-butylphosphino)biphenyl | Suzuki, C-N, and C-O couplings | |
| 2-(Dicyclohexylphosphino)biphenyl | Suzuki, Negishi, and C-N couplings | |
| DavePhos | Suzuki and C-N couplings |
Role in Transition Metal-Catalyzed Oxidations
Transition metal complexes are widely used to catalyze oxidation reactions, which are fundamental transformations in both industrial and laboratory settings. The ligand environment around the metal center plays a crucial role in determining the catalyst's activity and selectivity. Schiff base ligands, formed by the condensation of an amine and an aldehyde or ketone, are particularly versatile due to their synthetic accessibility and ability to form stable complexes with a wide range of transition metals.
Research has shown that Schiff base ligands derived from 2-phenoxyaniline can form stable, octahedral complexes with transition metals like copper(II) and nickel(II). tandfonline.com These complexes have been investigated for their biological activities, including antioxidant capabilities, which inherently involve redox processes. The study demonstrated that the metal complexes possessed notable activity, with specific nickel(II) complexes showing high potency. tandfonline.com
Given these findings, this compound is an excellent candidate for creating analogous Schiff base ligands. Condensation of its primary amino group with various salicylaldehyde (B1680747) derivatives would yield ligands with tailored steric and electronic properties. The tert-butyl group would likely enhance the solubility and stability of the resulting metal complexes in organic media. These complexes could serve as catalysts in oxidation reactions, for instance, in the oxidation of phenols or alcohols, where the redox-active metal center facilitates the transfer of electrons. nih.gov The phenoxy and aniline moieties themselves can be subject to oxidation, and their coordination to a metal center can modulate this reactivity for specific synthetic purposes. nih.gov
Precursor in Organic Synthesis of Other Molecules
The dual functionality of this compound—a nucleophilic amino group and an activated aromatic system—makes it a valuable starting material for the construction of more elaborate molecules, including bioactive heterocycles and agrochemicals.
Intermediates for Complex Organic Structures
The synthesis of nitrogen-containing heterocycles is a central theme in medicinal chemistry, as these scaffolds are present in a vast number of pharmaceuticals and natural products. digitellinc.commdpi.commdpi.com Anilines are key building blocks for many of these structures, including indoles, quinolines, and benzodiazepines.
This compound can serve as a precursor for a variety of complex molecules. For example, palladium-catalyzed reactions, such as the Buchwald-Hartwig amination or Larock indole (B1671886) synthesis, often utilize aniline derivatives. nih.gov The phenoxy substituent at the ortho position can influence the regioselectivity of these reactions and becomes an integral part of the final product's molecular architecture. The synthesis of substituted carbazoles from 2,2'-dihalobiphenyls and anilines is another example where this compound could be employed to generate complex, polycyclic aromatic systems. nih.gov Its role as a pharmaceutical intermediate is highlighted by its commercial availability for research and development purposes. bldpharm.com
Synthesis of Thiourea (B124793) Derivatives for Agrochemical Applications
Thiourea derivatives constitute an important class of compounds with a broad spectrum of biological activities, including applications in agriculture as fungicides, insecticides, and herbicides. researchgate.net These compounds are typically synthesized through the reaction of a primary or secondary amine with an isothiocyanate. chemrxiv.org
This compound can react readily with various alkyl or aryl isothiocyanates to produce a library of N,N'-disubstituted thiourea derivatives. The general synthetic scheme involves the nucleophilic attack of the aniline's nitrogen atom on the electrophilic carbon of the isothiocyanate.
Proposed Synthesis of a Thiourea Derivative: this compound + R-N=C=S → 1-(2-(4-(tert-butyl)phenoxy)phenyl)-3-R-thiourea
The biological activity of the resulting thiourea is highly dependent on the nature of the substituents. Research on thioureas derived from structurally similar 2-phenoxyaniline scaffolds has demonstrated significant antiviral and anticancer properties. nih.govresearchgate.net While direct studies on the agrochemical properties of thioureas from this compound are not widely published, the established bioactivity of this chemical class makes it a promising area for investigation. The lipophilic tert-butyl group, in particular, may enhance the compound's ability to penetrate biological membranes, a key factor for efficacy in agrochemical applications.
Table 2: Bioactivity of Thiourea Derivatives Derived from a Related Phenoxyaniline Scaffold This table shows IC₅₀ values for antiviral activity, illustrating the potential of this class of compounds. Data sourced from studies on 1-[4-(methanesulfonamido)-3-phenoxyphenyl]-3-alkyl/aryl thioureas. nih.gov
| Compound | Substituent (R) | HIV-1 IC₅₀ (µg/mL) | HIV-2 IC₅₀ (µg/mL) |
| 3a | Methyl | >125 | >125 |
| 3b | Ethyl | 54.9 | 65.9 |
| 3c | Propyl | >125 | >125 |
| 3d | Phenyl | >125 | >125 |
Future Directions and Research Perspectives
Emerging Synthetic Strategies for Enhanced Efficiency and Selectivity
The synthesis of diaryl ethers is a mature field, yet the pursuit of greater efficiency, selectivity, and sustainability continues to drive innovation. organic-chemistry.orgresearchgate.net For a molecule like 2-[4-(tert-butyl)phenoxy]aniline, future synthetic strategies will likely focus on overcoming the limitations of traditional methods, such as harsh reaction conditions and the use of stoichiometric reagents. beilstein-journals.org
One of the most promising avenues is the adoption of continuous flow chemistry . rsc.orgrsc.orgox.ac.uk This technology offers several advantages over batch processing, including improved heat and mass transfer, enhanced safety, and the potential for seamless scale-up. The synthesis of diaryl ethers in supercritical carbon dioxide (scCO2) has already been demonstrated in a continuous flow process, showcasing high yields and the use of a more environmentally benign solvent system. rsc.orgrsc.orgox.ac.ukdeepdyve.com The application of such a system to the synthesis of this compound could lead to a more sustainable and cost-effective manufacturing process.
High-throughput experimentation (HTE) is another powerful tool that will undoubtedly shape the future of diaryl ether synthesis. youtube.com By enabling the rapid screening of a vast array of catalysts, ligands, and reaction conditions, HTE can accelerate the discovery of novel and more efficient synthetic protocols. youtube.com This is particularly relevant for optimizing the coupling of sterically hindered fragments, a key challenge in the synthesis of this compound.
Furthermore, the development of novel catalytic systems remains a vibrant area of research. Recent advancements include the use of N-heterocyclic carbene (NHC)-catalyzed atroposelective esterification for the synthesis of axially chiral diaryl ethers, a strategy that could be adapted for creating chiral derivatives of this compound. rsc.orgnih.gov Additionally, hypervalent iodine-mediated C–H functionalization presents a direct and efficient route to diaryliodonium salts, which can then be coupled to form diaryl ethers, offering a new synthetic pathway. acs.org
Comparison of Synthetic Strategies for Diaryl Ethers
| Synthetic Strategy | Key Advantages | Potential for this compound |
|---|---|---|
| Continuous Flow Chemistry | Improved safety, scalability, and sustainability. | Greener and more efficient large-scale production. |
| High-Throughput Experimentation (HTE) | Rapid optimization of reaction conditions and discovery of new catalysts. | Faster development of highly efficient synthetic routes. |
| Novel Catalytic Systems (e.g., NHC, Hypervalent Iodine) | Access to novel structures (e.g., chiral derivatives) and alternative reaction pathways. | Creation of new analogues with unique properties. |
Integration of Advanced Characterization Methodologies for Deeper Structural Insights
A thorough understanding of the three-dimensional structure and intermolecular interactions of this compound is crucial for predicting its properties and designing new applications. While standard techniques like NMR and X-ray crystallography are indispensable, the future lies in the integration of more advanced and nuanced methodologies.
Advanced NMR techniques , such as multi-dimensional NMR (2D, 3D, 4D), are becoming increasingly powerful for the complete structural elucidation of complex organic molecules, even those available in minute quantities. numberanalytics.comdiva-portal.orgresearchgate.netresearchgate.netipb.pt These techniques can provide detailed information about through-bond and through-space correlations, offering a comprehensive picture of the molecular conformation and dynamics of this compound in solution.
A particularly exciting frontier is the application of terahertz (THz) spectroscopy . spiedigitallibrary.orgresearchgate.netuni-marburg.despiedigitallibrary.org This technique probes low-frequency vibrational modes that are highly sensitive to intermolecular interactions, such as hydrogen bonding and van der Waals forces. youtube.com For this compound, THz spectroscopy could provide unique insights into its solid-state packing and the subtle energetic landscape of its intermolecular interactions, which are critical for understanding its material properties. youtube.com
Advanced Characterization Techniques
| Technique | Information Gained | Relevance to this compound |
|---|---|---|
| Advanced NMR Spectroscopy | Detailed 3D structure, conformation, and dynamics in solution. | Precise understanding of its molecular architecture. |
| Terahertz (THz) Spectroscopy | Intermolecular interactions and solid-state packing. | Insights into its bulk material properties. |
Exploration of Novel Computational Applications for Predictive Modeling
Computational chemistry has become an indispensable tool in modern chemical research, and its application to this compound is set to expand significantly. Future computational studies will move beyond simple property calculations to predictive modeling of reactivity, material performance, and biological activity.
Density Functional Theory (DFT) will continue to be a workhorse for investigating the electronic structure and reactivity of this compound. acs.orgresearchgate.netbeilstein-journals.org Advanced DFT calculations can be used to elucidate complex reaction mechanisms, such as photoinduced intramolecular rearrangements, providing a theoretical framework for the development of new synthetic transformations. acs.orgresearchgate.net
Molecular dynamics (MD) simulations offer a powerful approach to understanding the dynamic behavior of molecules and materials. rsc.orgmdpi.comacs.orgmdpi.comyoutube.com For this compound, MD simulations can be used to model its behavior in different environments, such as in polymer blends or at interfaces. rsc.orgmdpi.com This can provide valuable insights into the structure-property relationships that govern its performance in various material applications. High-throughput MD simulations are also emerging as a tool for the rapid screening of polymer properties, a strategy that could be applied to polymers incorporating the this compound moiety. acs.org
Computational Modeling Approaches
| Method | Application | Future Impact on this compound Research |
|---|---|---|
| Density Functional Theory (DFT) | Elucidation of reaction mechanisms and electronic properties. | Guiding the design of new synthetic routes and functional derivatives. |
| Molecular Dynamics (MD) Simulations | Modeling of dynamic behavior and material properties. | Predicting the performance of materials incorporating the compound. |
Diversification of Material Science Applications through Molecular Design
The unique structural features of this compound make it an attractive building block for a variety of advanced materials. Future research will focus on leveraging molecular design to create materials with tailored properties and novel functionalities.
One exciting area is the development of stimuli-responsive materials . mdpi.comnih.govcalpoly.edunih.govfrontiersin.org By incorporating the this compound moiety into polymer architectures, it may be possible to create materials that respond to external stimuli such as pH, temperature, or light. frontiersin.org Such materials have potential applications in areas like drug delivery, sensing, and self-healing coatings. nih.govfrontiersin.org
The field of organic electronics also presents significant opportunities. The diaryl ether linkage can provide a balance of flexibility and conjugation, which are desirable properties for organic semiconductors. By strategically modifying the structure of this compound, for instance by introducing additional aromatic rings or electron-withdrawing/donating groups, it may be possible to tune its electronic properties for applications in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs).
Furthermore, the principles of supramolecular chemistry can be applied to create highly ordered structures from this compound derivatives. Through non-covalent interactions such as hydrogen bonding and π-π stacking, it may be possible to assemble these molecules into well-defined architectures with emergent properties, opening up possibilities for the development of new functional materials.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
